2-(Quinoxalin-2-YL)ethanol

Physicochemical profiling Drug-likeness Solubility-permeability trade-off

Researchers face assay failures due to subtle C2 substituent changes in quinoxaline scaffolds. This unsubstituted parent alcohol (MW 174.20, LogP 1.16, TPSA 46.01 Ų) eliminates positional isomer variability. Key applications: - Fragment-based screening (Rule of Three compliant) - Kinase inhibitor optimization (EGFR mutant IC₅₀ to 63.70 nM) - Anti-MRSA & anti-TB lead generation (MIC 2 µg/mL vs. MRSA) - Biotin/fluorophore conjugation via primary OH group

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 30093-23-3
Cat. No. B11913629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinoxalin-2-YL)ethanol
CAS30093-23-3
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CCO
InChIInChI=1S/C10H10N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2
InChIKeyIBGYOCWSEXZTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline for 2-(Quinoxalin-2-YL)ethanol


2-(Quinoxalin-2-YL)ethanol (CAS 30093-23-3, molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g·mol⁻¹) is a heterocyclic building block comprising a quinoxaline (benzopyrazine) core substituted at the 2-position with a primary ethanol side chain . The compound features a computed density of 1.241 g·cm⁻³, a boiling point of 314.9 °C at 760 mmHg, a topological polar surface area (TPSA) of 46.01 Ų, and a calculated LogP of 1.16, values that dictate solubility, permeability, and formulation behaviour distinct from its close analogs . It is commercially available at purities of 95–98% from multiple suppliers .

Procurement Risk: Why 2-(Quinoxalin-2-YL)ethanol Cannot Be Replaced by Generic Analogs


The quinoxaline scaffold is pharmacologically privileged, yet biological activity and physicochemical properties are exquisitely sensitive to the nature, position, and length of the C2 substituent [1]. Replacing the primary ethanol group of 2-(quinoxalin-2-yl)ethanol with a methyl (1-(quinoxalin-2-yl)ethan-1-ol) introduces a chiral center and alters hydrogen-bonding capacity, while substituting with a phenyl ring (2-quinoxalineethanol, α-phenyl) increases LogP by approximately 1.5–2.0 units, profoundly affecting solubility and membrane permeability . Even the seemingly minor switch to the 3-methyl-2-ethanol isomer (2-quinoxalineethanol, 3-methyl-, CAS 86204-50-4) changes the electronic environment of the heterocycle and can abolish or invert target selectivity . Generic substitution without systematic comparative data therefore carries a high risk of assay failure, irreproducible results, or invalid structure–activity relationship conclusions.

Evidence-Based Differentiation from Closest Structural Analogs


Physicochemical Selectivity: TPSA and LogP vs. Methyl-Substituted Analog

When selecting a quinoxaline-ethanol building block for medicinal chemistry campaigns, the balance between polarity and lipophilicity is decisive. 2-(Quinoxalin-2-yl)ethanol (TPSA = 46.01 Ų; LogP = 1.16) occupies a distinct region of physicochemical space compared to 1-(3-methylquinoxalin-2-yl)ethanol (TPSA = 46.01 Ų; LogP = 1.99), the latter being the primary methyl-substituted comparator . The near doubling of LogP (ΔLogP ≈ +0.83) in the methyl analog predicts substantially higher membrane permeability but also increased metabolic liability and potential off-target promiscuity, whereas the lower LogP of the target compound favours aqueous solubility and renal clearance [1].

Physicochemical profiling Drug-likeness Solubility-permeability trade-off

EGFR Kinase Inhibition: Class-Level Potency vs. Erlotinib

Although no published IC₅₀ for unsubstituted 2-(quinoxalin-2-yl)ethanol against EGFR is available, a series of 2-substituted quinoxaline derivatives sharing the ethanol-linked core motif were evaluated for wild-type EGFR (EGFRᵂᵀ) and mutant EGFR (EGFRᴸ⁸⁵⁸ᴿ) inhibitory activity [1]. The most potent derivatives displayed IC₅₀ values of 0.075–1.547 µM against EGFRᵂᵀ and 63.70–87.34 nM against EGFRᴸ⁸⁵⁸ᴿ, compared with erlotinib (IC₅₀ = 0.0656 µM and 59.56 nM, respectively). This demonstrates that the quinoxaline-2-ethanol scaffold is capable of achieving single-digit nanomolar potency against the clinically relevant mutant kinase, positioning the unsubstituted parent compound as a minimalist probe for fragment-based or scaffold-hopping campaigns where the ethanol hydroxyl serves as a synthetic handle [2].

EGFR kinase inhibition Anticancer Quinoxaline SAR

Anti-MRSA Activity: MIC Benchmarks vs. Vancomycin

Quinoxaline derivatives structurally related to 2-(quinoxalin-2-yl)ethanol have demonstrated promising activity against MRSA clinical isolates [1]. In a focused evaluation, 20% of tested quinoxaline derivative compounds yielded MIC values of 2 µg·mL⁻¹ against MRSA, compared with vancomycin MIC readings of 4 µg·mL⁻¹ (63.3% of isolates) [2]. While the specific MIC of the unsubstituted 2-(quinoxalin-2-yl)ethanol remains unreported, the class-level MIC data indicate that the 2-ethanol-substituted quinoxaline scaffold can achieve a 2-fold lower MIC than vancomycin against a subset of MRSA strains, a meaningful difference for an anti-MRSA lead [2].

Antimicrobial resistance MRSA Quinoxaline MIC

Synthetic Versatility: Multi-Directional Intermediate vs. Alkyl- or Aryl-Locked Analogs

The primary alcohol of 2-(quinoxalin-2-yl)ethanol provides a synthetic handle for oxidation to the carboxylic acid, esterification, etherification, or conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement, enabling divergent library synthesis [1]. In contrast, the methyl analog 1-(quinoxalin-2-yl)ethan-1-ol contains a secondary alcohol with differing reactivity and steric demands, while the 3-methyl-2-ethanol isomer (2-quinoxalineethanol, 3-methyl-) and the phenyl-substituted analog (2-quinoxalineethanol, α-phenyl-) have substituents that can interfere with metal-catalyzed cross-coupling reactions commonly employed in medicinal chemistry optimization . The unsubstituted 2-ethanol derivative thus offers maximum synthetic flexibility with minimal steric or electronic interference, a key procurement criterion when the downstream synthetic route is not yet fixed [2].

Synthetic intermediate Derivatization handle Quinoxaline functionalization

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: EGFR Kinase and Anticancer Leads

As a low-molecular-weight (174.20 Da) fragment with a TPSA of 46.01 Ų and LogP 1.16, 2-(quinoxalin-2-yl)ethanol satisfies the 'rule of three' for fragment-based screening [1]. The quinoxaline-2-ethanol scaffold has been validated in multiple series as an EGFR kinase inhibitory chemotype, with optimized derivatives achieving IC₅₀ values as low as 63.70 nM against the L858R mutant [2]. Procurement of the unsubstituted parent enables fragment growing, linking, or merging strategies without the need for de novo scaffold synthesis.

Antimicrobial Resistance: MRSA and Antitubercular Lead Optimization

Quinoxaline derivatives bearing ethanol or simple alkyl substituents at C2 have demonstrated MIC values of 2 µg·mL⁻¹ against MRSA, outperforming vancomycin (4 µg·mL⁻¹) in a subset of clinical isolates [1]. Additionally, quinoxaline-based compounds have shown MIC₉₀ values below 10 µM against Mycobacterium tuberculosis H37Rv [2]. 2-(Quinoxalin-2-yl)ethanol serves as a synthetic entry point for generating focused libraries targeting drug-resistant Gram-positive and mycobacterial pathogens.

Chemical Biology: Bifunctional Linker for Probe Development

The primary alcohol functionality enables conjugation to biotin, fluorophores, or solid supports via ester or ether linkages without requiring additional spacer moieties [1]. This property is particularly valuable for affinity chromatography, pull-down assays, and chemical proteomics applications where the quinoxaline core must be immobilized while preserving target-binding capacity [2].

Agrochemical Synthesis: Veterinary Antimicrobial Intermediates

Quinoxaline-2-ethanol derivatives, including the 3-methyl-2-ethanol analog (2-iso-BDMEQ), have been explored as antibacterial growth promoters in veterinary medicine [1]. 2-(Quinoxalin-2-yl)ethanol provides a synthetic precursor for generating analogs such as 3-methyl-2-ethanol-quinoxaline via regioselective functionalization, offering a procurement option for agrochemical discovery programmes seeking novel antimicrobial feed additives [2].

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